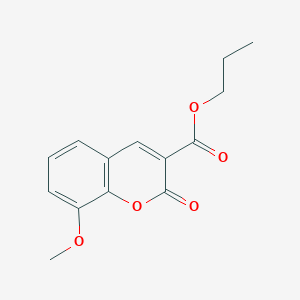

Propyl 8-methoxy-2-oxochromene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Propyl 8-methoxy-2-oxochromene-3-carboxylate, also known as apocynin, is a naturally occurring compound found in the roots of the medicinal plant Picrorhiza kurroa. It has been extensively studied for its anti-inflammatory and antioxidant properties. In recent years, apocynin has gained attention for its potential use in scientific research applications.

科学的研究の応用

Synthesis and Characterization

Propyl 8-methoxy-2-oxochromene-3-carboxylate's applications in scientific research primarily revolve around its role in synthetic chemistry, particularly in the synthesis of polymer and organic compounds. For instance, the light-switchable polymer's synthesis from a cationic to a zwitterionic form demonstrates the compound's utility in creating materials with switchable surface charges. This transformation enables applications like DNA condensation and release, as well as switching antibacterial activity, showing potential in biomedical fields (Sobolčiak et al., 2013).

Vibrational Spectral Analysis and Nonlinear Optics

The compound's structural analysis through vibrational spectral studies highlights its significance in understanding molecular dynamics and electronic effects, which are crucial for designing materials with specific optical properties. The discovery of its large nonlinear optical (NLO) efficiency opens avenues for its application in optical technologies and materials science (Sajan et al., 2005).

Catalytic Reactions and Organic Synthesis

The compound's role extends to catalysis, where it is involved in carbonylation reactions. These reactions are pivotal in synthesizing carboxylic acid derivatives, a class of compounds with wide applications ranging from organic synthesis to fine chemical production (Wu & Neumann, 2012). Additionally, its involvement in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions further underscores its utility in creating heterocyclic derivatives, which are valuable in developing pharmaceuticals and agrochemicals (Bacchi et al., 2005).

Environmental and Green Chemistry

Interestingly, the compound also finds applications in environmental chemistry, as evidenced by studies on the removal of pollutants from water using advanced oxidation processes. Such research points to the compound's potential in developing more sustainable and efficient methods for water treatment and pollution mitigation (Ozcan, Şahin, & Oturan, 2008).

特性

IUPAC Name |

propyl 8-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-3-7-18-13(15)10-8-9-5-4-6-11(17-2)12(9)19-14(10)16/h4-6,8H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDHPONEHUGQDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B2755311.png)

![5-((2-(1H-indol-3-yl)ethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2755317.png)

![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/no-structure.png)

![2-(2-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2755327.png)

![N-(2-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2755334.png)